![molecular formula C12H16BrNO3 B7594883 3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that belongs to the class of beta-blockers. It is commonly known as Bucindolol and is used in the treatment of heart failure and hypertension.
Applications De Recherche Scientifique
Bucindolol has been extensively studied for its therapeutic effects in heart failure and hypertension. It has been shown to improve cardiac function and reduce mortality in patients with heart failure. Bucindolol has also been studied for its effects on the sympathetic nervous system and its ability to reduce sympathetic activity in patients with heart failure.
Mécanisme D'action
Bucindolol is a beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of the sympathetic nervous system, which can cause increased heart rate and blood pressure. Bucindolol also has intrinsic sympathomimetic activity, which means that it can partially stimulate the beta-adrenergic receptors while also blocking them.
Biochemical and Physiological Effects:
Bucindolol has been shown to have several biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also improve left ventricular function and reduce myocardial oxygen consumption. Bucindolol has been shown to have anti-inflammatory effects and can reduce oxidative stress in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
Bucindolol has several advantages for lab experiments. It is a well-studied beta-blocker that has been extensively researched for its therapeutic effects in heart failure and hypertension. It is also relatively easy to synthesize and purify. However, there are some limitations to using Bucindolol in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Bucindolol can also have off-target effects on other beta-adrenergic receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on Bucindolol. One area of interest is the use of Bucindolol in combination with other drugs for the treatment of heart failure and hypertension. Another area of interest is the development of new beta-blockers with improved selectivity and fewer off-target effects. Finally, there is interest in exploring the potential anti-inflammatory and antioxidant effects of Bucindolol in other disease states.
Méthodes De Synthèse
Bucindolol can be synthesized by the reaction of 2-bromobenzylamine with 3-(tert-butylamino)-1,2-propanediol in the presence of a base. The reaction yields 3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, which is then purified by recrystallization.
Propriétés
IUPAC Name |
3-[(2-bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(17,11(15)16)8-14(2)7-9-5-3-4-6-10(9)13/h3-6,17H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWXCAEGWSGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

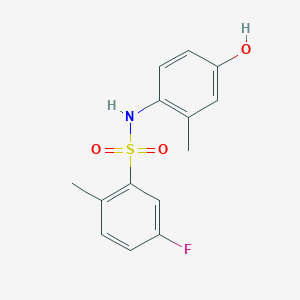
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)


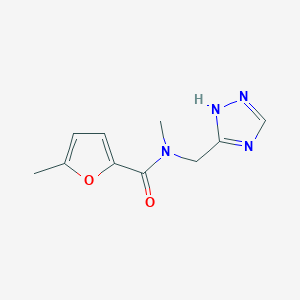
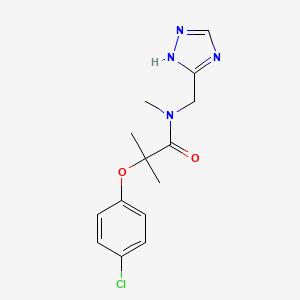
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)

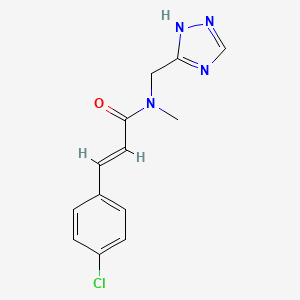
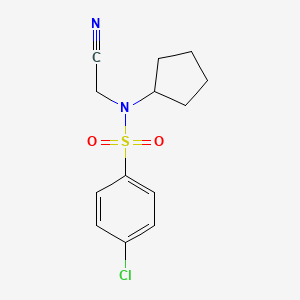
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)